molecular formula C9H6O2 B080161 3-Ethynylbenzoic acid CAS No. 10601-99-7

3-Ethynylbenzoic acid

Cat. No.: B080161
CAS No.: 10601-99-7
M. Wt: 146.14 g/mol
InChI Key: PHPIMLZTBYCDSX-UHFFFAOYSA-N
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Description

3-Ethynylbenzoic acid is an organic compound with the molecular formula C9H6O2 It is characterized by the presence of a benzoic acid moiety substituted with an ethynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethynylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 3-(2-trimethylsilylethynyl)benzoate with lithium hydroxide in a mixture of tetrahydrofuran and water, followed by heating at 50°C . The reaction proceeds as follows:

[ \text{Methyl 3-(2-trimethylsilylethynyl)benzoate} + \text{LiOH} \rightarrow \text{this compound} + \text{by-products} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-carboxybenzoic acid.

    Reduction: Formation of 3-ethylbenzoic acid.

    Substitution: Formation of 3-nitrobenzoic acid or 3-bromobenzoic acid.

Scientific Research Applications

3-Ethynylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

    3-Ethylbenzoic acid: Similar structure but with an ethyl group instead of an ethynyl group.

    3-Nitrobenzoic acid: Contains a nitro group instead of an ethynyl group.

    3-Bromobenzoic acid: Contains a bromine atom instead of an ethynyl group.

Uniqueness: 3-Ethynylbenzoic acid is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and materials science .

Properties

IUPAC Name

3-ethynylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPIMLZTBYCDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579234
Record name 3-Ethynylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10601-99-7
Record name 3-Ethynylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10601-99-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylbenzoic acid
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Record name 3-ethynylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Ethynylbenzoic acid in the formation of macrocyclic triruthenium complexes?

A1: this compound plays a crucial role as a building block in the self-assembly process with the ruthenium precursor [HRu(CO)Cl(PiPr3)2]. [] This reaction forms a macrocyclic C3-symmetric triangular triruthenium alkenyl complex, [{Ru(CO)(PiPr3)2(CH=CHArCOO)}3], where Ar represents the C6H4 group from this compound. This specific structure contributes to the unique electrochemical properties of the resulting macrocycle. []

Q2: How is the structure of this compound confirmed?

A2: The crystal structure of this compound has been determined using X-ray crystallography. [] The analysis revealed that the carboxylic acid group of the molecule lies almost within the plane of the benzene ring, with a dihedral angle of 2.49° between them. [] This structural information is crucial for understanding its self-assembly behavior and the resulting macrocycle geometry.

Q3: What are the potential applications of the triruthenium macrocycles synthesized using this compound?

A3: The triruthenium macrocycles exhibit interesting electrochemical properties. They undergo three sequential one-electron oxidation steps, and the resulting mixed-valent states demonstrate valence delocalization. [] This behavior makes them promising candidates for developing molecule-based conductive loops with potential applications in molecular electronics and materials science. []

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